molecular formula C15H10ClNO2S B4167921 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile

3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B4167921
M. Wt: 303.8 g/mol
InChI Key: WKPXOLNKSXABHG-GXDHUFHOSA-N
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Description

3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile, also known as CPAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAN is a nitrile-based molecule that contains a chlorophenyl group and a phenylsulfonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with ROS. 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to react with hydrogen peroxide and other ROS to form fluorescent products that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a low toxicity profile and is not known to have any significant adverse effects on human health. However, its long-term effects on human health are not fully understood, and further studies are needed to determine its safety profile.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments, including its high stability, low toxicity, and ability to detect ROS in living cells. However, 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has some limitations, including its limited solubility in water and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile, including the development of new synthesis methods to improve yields and purity, the investigation of its mechanism of action, and the development of new applications for 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile in scientific research. Additionally, further studies are needed to determine the safety profile of 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile and its potential applications in drug discovery and material science.

Scientific Research Applications

3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been used as a building block for the synthesis of other compounds with potential applications in drug discovery and material science.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPXOLNKSXABHG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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